5-Bromo-2-(perfluoroethyl)pyridine
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Overview
Description
“5-Bromo-2-(perfluoroethyl)pyridine” is a chemical compound with the molecular formula C7H3BrF5N . It has a molecular weight of 276 and is typically stored at 4°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H3BrF5N/c8-4-1-2-5(14-3-4)6(9,10)7(11,12)13/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” would depend on the conditions and reagents present. As mentioned earlier, one common reaction is the Suzuki cross-coupling reaction .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 276 . More specific physical and chemical properties such as boiling point, density, and refractive index may be available in specific databases or safety data sheets .Scientific Research Applications
Spectroscopic Characterization and Antimicrobial Activities
5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to 5-Bromo-2-(perfluoroethyl)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to study its geometric structure, vibrational frequencies, and chemical shift values. The compound's non-linear optical (NLO) properties and antimicrobial activities were also investigated, demonstrating its potential in both material science and biological applications (Vural & Kara, 2017).
Synthesis of Novel Pyridine-Based Derivatives
A study focused on the synthesis of novel pyridine derivatives using Suzuki cross-coupling reaction, starting from a similar compound, 5-bromo-2-methylpyridin-3-amine. These derivatives were analyzed using DFT studies, indicating potential applications as chiral dopants for liquid crystals and in biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Synthesis of Complexes with Biological and Chemical Applications
Another research explored the synthesis and structure of various pyridine derivatives, including compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. These compounds were studied for their potential in drug discovery, focusing on their stereochemistry and impact on specific biological targets like PI3Kα kinase (Zhou et al., 2015).
Development of Potential Tyrosyl-tRNA Synthetase Inhibitors
Research on novel 6-bromo-imidazo[4,5-b]pyridine derivatives, synthesized from 5-Bromo-2,3-diaminopyridine, indicated their potential as tyrosyl-tRNA synthetase inhibitors. This suggests applications in addressing bacterial infections (Jabri et al., 2023).
Applications in Magnetic Properties and Single-Molecule Magnetism
Studies on lanthanide-nitronyl nitroxide complexes, involving similar pyridine compounds, have revealed interesting magnetic properties. These studies are significant for advancing the understanding of single-molecule magnetism, potentially useful in designing new magnetic materials (Xu et al., 2009).
Safety and Hazards
Safety data sheets provide information about the potential hazards of “5-Bromo-2-(perfluoroethyl)pyridine”. It is classified as potentially toxic if swallowed, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment should be used when handling this compound .
Future Directions
The future directions for research on “5-Bromo-2-(perfluoroethyl)pyridine” could involve further exploration of its synthesis, properties, and potential applications. For example, it could be interesting to investigate its potential uses in medicinal chemistry, given the biological activities of similar pyridine-based compounds .
Mechanism of Action
Target of Action
5-Bromo-2-(perfluoroethyl)pyridine is a pyridine derivative . Pyridine derivatives have been reported to inhibit p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
Similar pyridine derivatives have been reported to inhibit p38α map kinase . They do this by competitively inhibiting the ATP binding site of the kinase .
Biochemical Pathways
The inhibition of p38α MAP kinase affects several downstream pathways. For instance, it can reduce the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This makes it a potential therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Result of Action
The inhibition of p38α MAP kinase by this compound could potentially lead to a decrease in the release of pro-inflammatory cytokines . This could result in anti-inflammatory effects, providing potential therapeutic benefits in diseases driven by inflammation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-2-(perfluoroethyl)pyridine are not fully understood yet. It is known that halogenated pyridines, such as this compound, have been used as molecular scaffolds for many Active Pharmaceutical Ingredients (APIs) .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that halogenated pyridines can participate in various chemical reactions, such as Suzuki–Miyaura coupling , which involves the formation of carbon-carbon bonds
Properties
IUPAC Name |
5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5N/c8-4-1-2-5(14-3-4)6(9,10)7(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRRBJLDDWCMJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1580464-64-7 |
Source
|
Record name | 5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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